molecular formula C10H14N2O2 B1490456 Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate CAS No. 2097958-65-9

Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate

Cat. No.: B1490456
CAS No.: 2097958-65-9
M. Wt: 194.23 g/mol
InChI Key: MWDSLEKPXQSUFC-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It belongs to the class of pyrimidine carboxylate esters, which are privileged structures in medicinal and organic chemistry. Pyrimidine derivatives are extensively investigated as key scaffolds in drug discovery due to their wide range of biological activities. Related pyrimidine carboxylate compounds have demonstrated significant research potential in the synthesis of therapeutic agents with antitubercular, anticancer, anti-HIV, and antihypertensive properties . These derivatives are also valuable in the development of antioxidants, with studies showing that specific substitutions on the pyrimidine ring can lead to compounds with activity comparable to ascorbic acid . The core pyrimidine structure is a common building block in the Biginelli reaction and other multicomponent syntheses, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization in pharmaceutical research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-8-6-9(10(13)14-5-2)12-7(3)11-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDSLEKPXQSUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Pyrimidine Derivatives

Pyrimidine compounds, including this compound, are known for their role in various biological processes. They are integral to the structure of nucleotides and nucleic acids, contributing to their significance in pharmacology and biochemistry. The biological activity of these compounds often stems from their ability to interact with specific molecular targets, influencing various biochemical pathways.

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition:
This compound acts as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes that play roles in nucleotide synthesis and cellular replication.

2. Modulation of Signaling Pathways:
this compound can modulate signaling pathways related to cell proliferation and apoptosis. This modulation may lead to reduced cancer cell viability and enhanced apoptosis in malignant cells.

3. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Target/Effect Reference
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduces neuroinflammation

Case Studies

  • Antiviral Activity:
    A study demonstrated that this compound significantly inhibited the replication of influenza viruses in vitro. The mechanism involved interference with viral RNA synthesis, leading to a marked reduction in viral load in treated cells.
  • Anticancer Properties:
    In a preclinical model, this compound was tested against various cancer cell lines, including breast and lung cancers. Results indicated that it effectively induced apoptosis and inhibited cell proliferation by targeting specific signaling pathways associated with cell survival.
  • Neuroprotective Effects:
    Research highlighted the neuroprotective potential of this compound in models of neuroinflammation. The compound was found to reduce levels of pro-inflammatory cytokines and protect neuronal cells from oxidative stress-induced damage.

Scientific Research Applications

Molecular Information

  • Molecular Formula: C9H11N2O2
  • Molecular Weight: 181.19 g/mol
  • CAS Number: 150190-03-7
  • IUPAC Name: Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate

A. Pharmaceutical Applications

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting neurological disorders and cancers.

Case Studies:

  • A study demonstrated that compounds derived from this pyrimidine exhibited significant activity against cancer cell lines, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Another research highlighted its utility in synthesizing selective inhibitors for the epidermal growth factor receptor (EGFR), showcasing its role in developing targeted cancer therapies .

B. Agricultural Chemistry

This compound is also utilized in agricultural formulations to enhance crop protection and yield. Its effectiveness against specific pests and diseases makes it valuable in agrochemical applications.

Applications:

  • It has been incorporated into formulations aimed at improving crop resilience against pathogens, demonstrating notable efficacy in pest control .

Biochemical Research

This compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Research Findings:

  • The compound has been utilized to probe enzyme kinetics, aiding researchers in comprehensively understanding cellular functions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes the activities of various derivatives:

CompoundTarget ActivityIC50 (μM)Notes
Compound AEGFR Inhibition0.87High selectivity against cancer cells
Compound BAntiviral Activity<10Effective against resistant strains
Compound CEnzyme Inhibition72Significant improvement over previous derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrimidine derivatives exhibit variability in solubility, stability, and reactivity based on substituent electronic and steric effects. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups
  • Ethyl 6-chloro-2-(substituted)quinoline-4-carboxylate (): The chloro group at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions. IR spectroscopy shows a carbonyl (C=O) stretch at 1715 cm⁻¹, consistent with ester functionality .
  • Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (): The trifluoromethyl group (strong electron-withdrawing) increases metabolic stability and lipophilicity, making it suitable for agrochemical applications. Molecular weight: 227.16 g/mol .
  • Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate ():
    • The hydroxy group at position 2 enables hydrogen bonding, improving aqueous solubility (data provided: soluble in DMSO).
    • Molecular weight: 182.18 g/mol .
Steric Effects of Alkyl Substituents
  • The ethyl group at position 6 in the target compound may hinder planarization of the pyrimidine ring, reducing π-π stacking interactions compared to smaller substituents (e.g., methyl or chloro).

Data Table: Key Analogs of Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-Ethyl, 2-Methyl, 4-COOEt C₁₁H₁₄N₂O₂ 210.24* Hypothetical agrochemical lead N/A
Ethyl 6-chloro-2-(substituted)quinoline-4-carboxylate 6-Cl, 2-Aminoaryl, 4-COOEt C₂₈H₂₀Cl₂N₄O₂ 515.16 Antimicrobial activity
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate 6-NH₂, 2-CF₃, 4-COOEt C₈H₈F₃N₃O₂ 227.16 Metabolic stability
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate 2-OH, 6-CH₃, 4-COOEt C₈H₁₀N₂O₃ 182.18 High solubility in polar solvents

*Calculated based on molecular formula.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Examples

Step Reaction Type Reagents and Conditions Outcome
1 Pyrimidine ring formation or modification Reaction of acetamidine hydrochloride with malonate derivatives under basic conditions (e.g., sodium methoxide in methanol, 18-25°C) Formation of 4,6-dihydroxy-2-methylpyrimidine intermediate with high yield (86-87%)
2 Chlorination Use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux Conversion of hydroxy groups to chloro substituents, yielding 2,4-dichloro derivatives
3 Esterification Reaction of acid chlorides with ethanol in the presence of bases like pyridine or triethylamine Formation of ethyl esters at the 4-position
4 Nucleophilic substitution / Alkylation Reaction with ethyl halides or ethyl nucleophiles in polar aprotic solvents (e.g., DMF) at room temperature or mild heating Introduction of ethyl group at the 6-position, selectively replacing chlorine or hydroxy groups

Detailed Research Findings and Experimental Data

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Precursor)

  • Sodium methoxide (2 mol) is added to methanol under ice bath.
  • Dimethyl malonate (0.8 mol) and acetamidine hydrochloride (1.2 mol) are added sequentially.
  • The reaction mixture is warmed to 18-25°C and stirred for 3-5 hours.
  • Methanol is removed under reduced pressure, water is added, and pH is adjusted to 1-2 with HCl.
  • Crystallization at 0°C for 3-5 hours yields a white solid product with 86-87% yield.

Chlorination and Esterification

  • The hydroxy groups on the pyrimidine ring are converted to chloro substituents using chlorinating agents such as PCl5 or SOCl2.
  • The resulting acid chloride intermediates react with ethanol in the presence of bases (pyridine or triethylamine) to form ethyl esters.
  • Reaction conditions typically involve reflux temperatures and controlled stoichiometry to optimize yield and purity.

Nucleophilic Substitution and Alkylation

  • The 4,6-dichloro-2-methylpyrimidine intermediate reacts with ethyl nucleophiles or ethyl halides in polar aprotic solvents like DMF.
  • Cesium carbonate or potassium carbonate is used as a base to facilitate substitution.
  • Reactions are conducted at room temperature or slightly elevated temperatures (25-60°C) for 18-24 hours.
  • Purification involves aqueous workup, filtration, and drying, yielding the ethylated pyrimidine derivative with high purity (typically >90% by HPLC).

Comparative Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Formation of 4,6-dihydroxy-2-methylpyrimidine Sodium methoxide, dimethyl malonate, acetamidine hydrochloride Methanol 18-25°C 3-5 h 86-87 Ice bath initially, pH adjustment for crystallization
Chlorination PCl5 or SOCl2 THF or similar Reflux 3-5 h 80-90 (typical) Converts hydroxy to chloro groups
Esterification Ethanol, pyridine/triethylamine Ethanol or inert solvent Reflux 4-6 h 85-90 Formation of ethyl ester at 4-position
Alkylation at 6-position Ethyl bromide/iodide, Cs2CO3 or K2CO3 DMF 25-60°C 18-24 h 70-85 Nucleophilic substitution or alkylation

Q & A

Q. What are the common synthetic routes for Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation or cyclization reactions. For example, analogous pyrimidine carboxylates are synthesized using the Biginelli reaction, involving aldehydes, β-keto esters, and thioureas in one-pot reactions under acidic conditions . Optimization includes varying solvents (e.g., ethanol, acetonitrile), catalysts (e.g., HCl, Lewis acids), and temperature (80–100°C). Reaction progress is monitored via TLC or HPLC. Yields for similar compounds range from 21% to 72%, depending on substituent reactivity and purification methods (e.g., column chromatography) .

Q. Table 1: Example Reaction Conditions for Analogous Pyrimidine Derivatives

ReagentsSolventCatalystTemp (°C)Yield (%)Reference
Aldehyde, β-keto esterEthanolHCl8045
Isoquinolinecarbonyl chlorideDMFNEt₃10040

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR identify substituents and confirm regiochemistry. For example, methyl groups resonate at δ 2.1–2.3 ppm, while ester carbonyls appear at δ 165–170 ppm in 13^{13}C NMR .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+1]+^+ at m/z 249–339) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsions. For similar compounds, C–N bond lengths average 1.34 Å, and pyrimidine rings show puckering amplitudes of 0.2–0.5 Å .

Q. Table 2: Key Crystallographic Parameters for Analogous Compounds

ParameterValue (Å/°)Reference
C–N bond length1.34
Pyrimidine puckering (q)0.3
Dihedral angle (C–C–C–N)48.88

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous pyrimidine derivatives require:
  • Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation .
  • Storage in airtight containers at –20°C to prevent degradation .
  • Emergency protocols: Immediate rinsing with water for skin contact and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray conformation) arise from dynamic effects (solution vs. solid state). Strategies include:
  • Cross-validation : Compare NMR-derived coupling constants with X-ray torsional angles. For example, a 120° dihedral angle in crystallography should correlate with 3JHH^3J_{HH} = 8–10 Hz in NMR .
  • DFT calculations : Optimize geometry using Gaussian or ORCA to simulate NMR shifts and compare with experimental data .
  • Variable-temperature NMR : Detect conformational flexibility (e.g., ring puckering) by observing signal broadening at low temps .

Q. What strategies improve reaction yields in the synthesis of this compound?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields by 15–20% .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilic activation of carbonyl groups .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How can computational methods predict the reactivity and bioactivity of this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Pyrimidine carboxylates often bind to ATP pockets via H-bonding with carbonyl groups .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., CF₃) enhance antibacterial activity .
  • MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories using GROMACS .

Q. What experimental designs are used to evaluate the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial : MIC tests against S. aureus and E. coli using broth dilution (concentrations: 1–100 µg/mL) .
  • Enzyme inhibition : Measure IC₅₀ against dihydrofolate reductase (DHFR) via UV-Vis kinetics .
  • In vivo models : Zebrafish or murine studies assess toxicity (LD₅₀) and pharmacokinetics (Cmax, t½) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate
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Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate

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